molecular formula C26H32O4 B12308754 Ethyl trans-2-(m-Tolyl)cyclopropanecarboxylate

Ethyl trans-2-(m-Tolyl)cyclopropanecarboxylate

Cat. No.: B12308754
M. Wt: 408.5 g/mol
InChI Key: VPPQZWNRJSZUQV-UHFFFAOYSA-N
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Preparation Methods

The synthesis of TRANS-ETHYL 2-(M-TOLYL)CYCLOPROPANECARBOXYLATE typically involves an alkylation reaction. Ethyl 2-bromoacetate is reacted with toluene, followed by cyclopropanation to obtain the desired product . The reaction conditions include the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the alkylation process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

TRANS-ETHYL 2-(M-TOLYL)CYCLOPROPANECARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride to convert the ester group into an alcohol.

    Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other functional groups using reagents like sodium hydroxide or ammonia.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

TRANS-ETHYL 2-(M-TOLYL)CYCLOPROPANECARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of TRANS-ETHYL 2-(M-TOLYL)CYCLOPROPANECARBOXYLATE involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a substrate for enzymes involved in metabolic processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

TRANS-ETHYL 2-(M-TOLYL)CYCLOPROPANECARBOXYLATE can be compared with other similar compounds such as:

    Ethyl 2-(p-tolyl)cyclopropanecarboxylate: Similar in structure but with a para-methyl group instead of a meta-methyl group.

    Methyl 2-(m-tolyl)cyclopropanecarboxylate: Similar but with a methyl ester group instead of an ethyl ester group.

The uniqueness of TRANS-ETHYL 2-(M-TOLYL)CYCLOPROPANECARBOXYLATE lies in its specific structural configuration, which can influence its reactivity and applications in various fields.

Properties

Molecular Formula

C26H32O4

Molecular Weight

408.5 g/mol

IUPAC Name

ethyl 2-(3-methylphenyl)cyclopropane-1-carboxylate

InChI

InChI=1S/2C13H16O2/c2*1-3-15-13(14)12-8-11(12)10-6-4-5-9(2)7-10/h2*4-7,11-12H,3,8H2,1-2H3

InChI Key

VPPQZWNRJSZUQV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC1C2=CC=CC(=C2)C.CCOC(=O)C1CC1C2=CC=CC(=C2)C

Origin of Product

United States

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